
2-(4-nitrobenzoyl)-3,4-dihydro-1H-isoquinoline-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-nitrobenzoyl)-3,4-dihydro-1H-isoquinoline-1-carbonitrile is an organic compound that features a nitrobenzoyl group attached to a dihydroisoquinoline ring with a carbonitrile substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrobenzoyl)-3,4-dihydro-1H-isoquinoline-1-carbonitrile typically involves the reaction of 4-nitrobenzoyl chloride with 3,4-dihydroisoquinoline-1-carbonitrile in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions
2-(4-nitrobenzoyl)-3,4-dihydro-1H-isoquinoline-1-carbonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The carbonitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Cyclization: The compound can undergo intramolecular cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Cyclization: Acidic or basic conditions, often using catalysts like sulfuric acid or sodium ethoxide.
Major Products Formed
Reduction: 2-(4-aminobenzoyl)-3,4-dihydro-1H-isoquinoline-1-carbonitrile.
Substitution: Amide derivatives such as 2-(4-nitrobenzoyl)-3,4-dihydro-1H-isoquinoline-1-carboxamide.
Cyclization: Fused ring systems like isoquinoline derivatives.
科学研究应用
2-(4-nitrobenzoyl)-3,4-dihydro-1H-isoquinoline-1-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
作用机制
The mechanism of action of 2-(4-nitrobenzoyl)-3,4-dihydro-1H-isoquinoline-1-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects .
相似化合物的比较
Similar Compounds
2-(4-nitrobenzoyl)hydrazinecarbodithioic acid derivatives: These compounds share the nitrobenzoyl group and exhibit similar biological activities.
4-nitrobenzoyl chloride derivatives: These compounds are used in similar synthetic applications and have comparable reactivity.
Uniqueness
2-(4-nitrobenzoyl)-3,4-dihydro-1H-isoquinoline-1-carbonitrile is unique due to its combination of the nitrobenzoyl group with the dihydroisoquinoline ring and carbonitrile substituent. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields .
属性
分子式 |
C17H13N3O3 |
|---|---|
分子量 |
307.30 g/mol |
IUPAC 名称 |
2-(4-nitrobenzoyl)-3,4-dihydro-1H-isoquinoline-1-carbonitrile |
InChI |
InChI=1S/C17H13N3O3/c18-11-16-15-4-2-1-3-12(15)9-10-19(16)17(21)13-5-7-14(8-6-13)20(22)23/h1-8,16H,9-10H2 |
InChI 键 |
NHVIYDVUKJKDQY-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(C2=CC=CC=C21)C#N)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


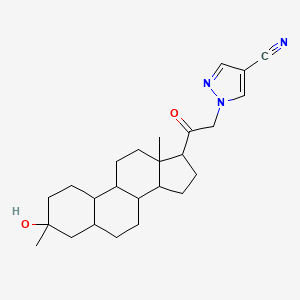
![2-oxo-2-(thiophen-2-yl)ethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-(methylsulfanyl)butanoate](/img/structure/B12466612.png)
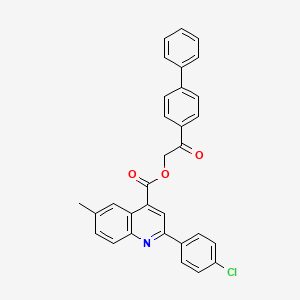
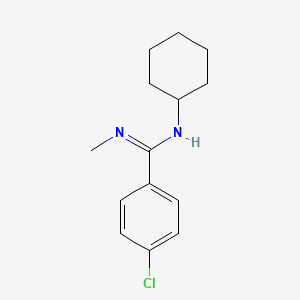
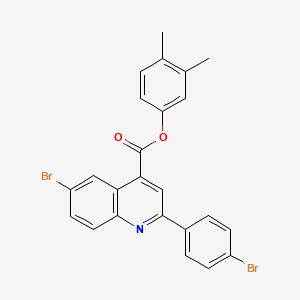
![4-[({5-[(4'-Nitrobiphenyl-4-yl)amino]-5-oxopentanoyl}oxy)acetyl]phenyl furan-2-carboxylate](/img/structure/B12466624.png)
![3,3-dimethyl-2-oxobutyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12466626.png)
![N-(3,5-dimethylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B12466635.png)
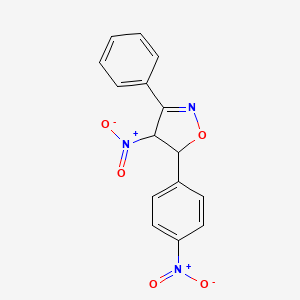
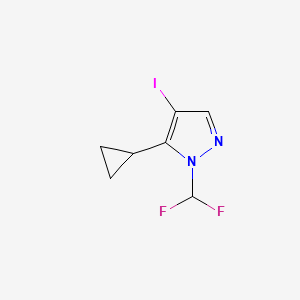
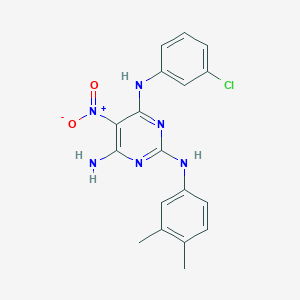

![2-(4-Methylphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12466675.png)
![1-[(3,4-dichlorobenzyl)sulfonyl]-N-[2-(diethylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B12466683.png)
